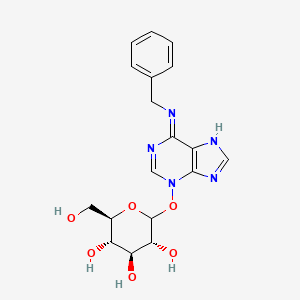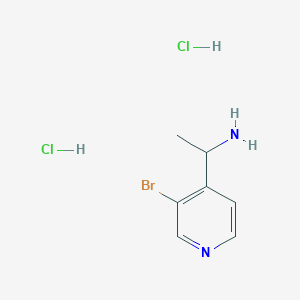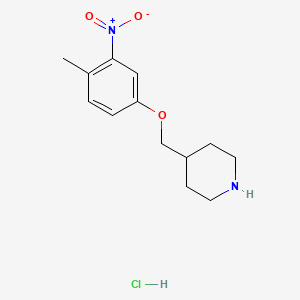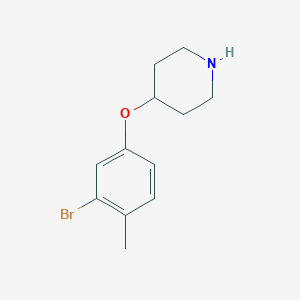
4-(3-Bromo-4-methylphenoxy)piperidine
Vue d'ensemble
Description
“4-(3-Bromo-4-methylphenoxy)piperidine” is a chemical compound with the linear formula C11H15BrClNO . It is related to the class of organic compounds known as aminopiperidines .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H14BrNO.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H . The molecular weight of this compound is 292.6 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 292.6 . It is stored at room temperature in an inert atmosphere .
Applications De Recherche Scientifique
Synthesis and Reactivity
Research into heterocyclic chemistry has shown that bromoethoxypyridines can react with lithium piperidide in piperidine to replace substituents without rearrangements, indicating potential for creating novel compounds with piperidine structures (H. Plas, T. Hijwegen, & H. J. Hertog, 2010). Similarly, the synthesis and molecular structure analysis of certain piperidine-1-carbonyl acrylates have been reported, emphasizing the role of hydrogen bonding and C-H…π interactions in stabilizing these structures (I. Khan et al., 2013).
Materials Science
In the context of materials science, piperidine derivatives have been utilized in the development of antioxidants for polypropylene copolymers. Studies show that these derivatives can enhance the thermal stability of polymers, indicating their importance in extending the life and performance of polymeric materials (Jigar Desai et al., 2004).
Catalysis and Molecular Recognition
The synthesis of novel compounds with piperidine moieties has led to the discovery of materials with potent catalytic activities. For instance, dicopper(II) complexes with unsymmetrical dinucleating ligands, incorporating piperidine and other heterocyclic structures, have shown increased catecholase activity, potentially mimicking the active sites of type 3 copper proteins involved in redox reactions (Michael Merkel et al., 2005).
Pharmacological Research
In pharmacological research, the structural elements of piperidine have been explored for their interaction with biological targets. For example, piperidine derivatives have been investigated for their inhibitory activity against aspartic proteases of Plasmodium falciparum, showcasing the potential for developing antimalarial therapeutics (Z. S. Saify et al., 2011). Moreover, novel 4-PIOL analogues, containing piperidine structures, have been characterized for their activity on human GABAA receptors, highlighting the significance of hydrophobic interactions in receptor binding and modulation (M. Mortensen et al., 2002).
Safety and Hazards
While specific safety and hazard information for “4-(3-Bromo-4-methylphenoxy)piperidine” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(3-Bromo-4-methylphenoxy)piperidine”, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
4-(3-bromo-4-methylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9-2-3-11(8-12(9)13)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCSTOUBDMQPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CCNCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




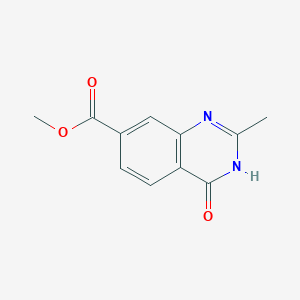
![2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1449776.png)
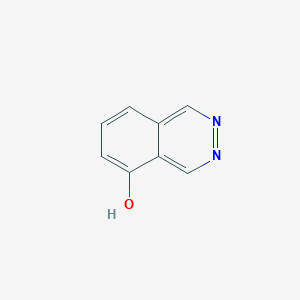
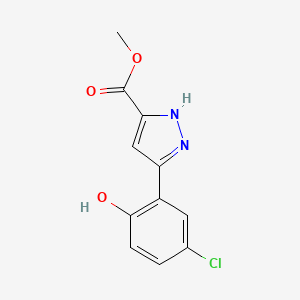


![ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1449783.png)
